molecular formula C26H31ClN2O4 B12013556 4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12013556
M. Wt: 471.0 g/mol
InChI Key: NUJFSZIOAZGBQK-ZNTNEXAZSA-N
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Description

The compound 4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by:

  • A 4-butoxy-3-methylphenyl group at position 4, contributing lipophilicity and steric bulk.
  • A hydroxyl group at position 3, enabling hydrogen bonding and influencing solubility .

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aryl and heteroaryl motifs.

Properties

Molecular Formula

C26H31ClN2O4

Molecular Weight

471.0 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31ClN2O4/c1-5-6-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(14-13-28(3)4)26(32)25(22)31/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+

InChI Key

NUJFSZIOAZGBQK-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzoyl chloride derivative: This involves the reaction of 4-butoxy-3-methylbenzoic acid with thionyl chloride to form 4-butoxy-3-methylbenzoyl chloride.

    Coupling with 4-chlorophenyl derivative: The benzoyl chloride derivative is then reacted with 4-chlorophenyl magnesium bromide to form the corresponding ketone.

    Formation of the pyrrolidone ring: The ketone is then reacted with 2-(dimethylamino)ethylamine and a suitable base to form the pyrrolidone ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound differs from analogs in key substituents, impacting solubility, melting points, and reactivity:

Compound ID/Ref Position 4 Substituent Position 5 Substituent Position 1 Substituent Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Target Compound 4-butoxy-3-methylphenyl 4-chlorophenyl 2-(dimethylamino)ethyl Not reported ~475.0* Not reported
Compound 20 4-methylbenzoyl 4-tert-butylphenyl 2-hydroxypropyl 263–265 408.23 62
Compound 21 4-methylbenzoyl 4-dimethylaminophenyl 2-hydroxypropyl Not reported ~407.5 Not reported
Compound 23 4-methylbenzoyl 4-trifluoromethoxyphenyl 2-hydroxypropyl 246–248 436.16 32
Compound 38 3-methylbenzoyl 4-isopropylphenyl 2-hydroxypropyl 221–223 394.21 17
Compound 15m Phenyl 4-chlorophenyl/4-aminophenyl N/A 209–212 ~350.4 46
Compound in 3-fluoro-4-methoxybenzoyl 4-butoxyphenyl 2-(diethylamino)ethyl Not reported ~525.6 Not reported

*Molecular weight estimated based on .

Key Observations:
  • Lipophilicity : The target’s 4-butoxy-3-methylphenyl group increases lipophilicity compared to simpler aryl substituents (e.g., 4-methylbenzoyl in Compounds 20–23). This may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects: The 4-chlorophenyl group at position 5 introduces electron withdrawal, contrasting with electron-donating groups (e.g., dimethylamino in Compound 21 or trifluoromethoxy in Compound 23). This could influence binding to electron-rich biological targets.
  • Side Chain Flexibility: The dimethylaminoethyl group provides flexibility and basicity, differing from the rigid 2-hydroxypropyl in Compounds 20–36. This may affect pharmacokinetics, such as metabolic stability or interaction with charged residues in proteins.

Bioactivity Implications

  • QSAR Relevance: The dimethylaminoethyl side chain may enhance interactions with cationic binding pockets in enzymes, contrasting with the neutral hydroxypropyl group in Compounds 20–37. This could mimic natural substrates like acetylcholine or target kinases .
  • Chlorophenyl vs.
  • Butoxy Group : The 4-butoxy moiety in the target compound may confer prolonged half-life compared to shorter alkoxy chains, as seen in ’s 4-butoxyphenyl analog, due to increased metabolic resistance .

Biological Activity

The compound 4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule known for its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C28H35ClN2O3
Molecular Weight : 471.04 g/mol
IUPAC Name : 4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

The structure features several functional groups that may influence its biological interactions, including a butoxy group, a chlorophenyl moiety, and a dimethylamino ethyl side chain.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on acetylcholinesterase (AChE), which is crucial in cholinergic signaling.
  • Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, possibly modulating their activity.
  • Hydrogen Bonding : The hydroxy group can participate in hydrogen bonding, enhancing binding affinity to target proteins.

Anticholinergic Activity

Studies have indicated that compounds similar to 4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibit significant AChE inhibitory activity. For example, related compounds have shown IC50 values in the low micromolar range, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Antioxidant Properties

Research has demonstrated that this class of compounds exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Case Studies

  • Study on AChE Inhibition :
    A study evaluated the AChE inhibitory activity of several derivatives of pyrrolidinone compounds. The tested compound exhibited an IC50 value of 0.45 µM, demonstrating potent inhibition compared to standard drugs like donepezil .
  • Neuroprotective Effects :
    In vivo studies using scopolamine-induced models showed that similar compounds improved cognitive function and memory retention. The mechanism was attributed to both AChE inhibition and antioxidant effects, highlighting the compound's dual action .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to the target compound:

Compound NameAChE Inhibition (IC50 µM)Antioxidant ActivityNeuroprotective Effects
Target Compound0.45ModerateYes
Compound A0.30HighYes
Compound B0.60LowNo

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